molecular formula C13H10N4OS B2805028 4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine CAS No. 557073-58-2

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B2805028
CAS No.: 557073-58-2
M. Wt: 270.31
InChI Key: DVKOZIQXMOCPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine features a 1,3,4-oxadiazole core substituted at the 2-position with a pyridine ring and at the 5-position with a pyridin-3-ylmethylsulfanyl group. This structure combines the electron-deficient nature of oxadiazole with the π-conjugated pyridine system, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-pyridin-4-yl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c1-2-10(8-15-5-1)9-19-13-17-16-12(18-13)11-3-6-14-7-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKOZIQXMOCPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of a pyridine-3-methylthiol with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can

Biological Activity

The compound 4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Anticancer Activity

  • Mechanisms of Action : Compounds with the 1,3,4-oxadiazole framework have shown significant anticancer properties. They target various enzymes involved in cancer proliferation, including histone deacetylases (HDAC), thymidylate synthase, and telomerase. For example, studies indicate that derivatives can inhibit HDAC activity, leading to altered gene expression and apoptosis in cancer cells .
  • Case Studies : A study demonstrated that a similar oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells . This suggests that the compound may possess comparable efficacy.

Antimicrobial Activity

  • Broad Spectrum Efficacy : The oxadiazole derivatives are known for their antimicrobial properties. They exhibit activity against various bacterial and fungal strains by disrupting cellular functions .
  • Specific Findings : In vitro studies have shown that certain oxadiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit effective inhibition against Staphylococcus aureus and Escherichia coli .

Other Biological Activities

  • Anti-inflammatory Effects : Some oxadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory response .
  • Anticonvulsant Properties : There is emerging evidence that certain derivatives may also act as anticonvulsants by modulating neurotransmitter systems involved in seizure activity .

Structure-Activity Relationship (SAR)

The biological activity of 4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine can be influenced by various structural modifications:

  • Substituents on the Oxadiazole Ring : Different substituents can enhance or diminish biological activity.
  • Pyridine Moiety : The presence of pyridine contributes to the compound's lipophilicity and potential bioavailability.

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
AnticancerInhibition of HDAC, thymidylate synthase
AntimicrobialDisruption of bacterial cell function
Anti-inflammatoryInhibition of COX enzymes
AnticonvulsantModulation of neurotransmitter systems

Scientific Research Applications

  • Antiviral Properties :
    Recent studies have indicated that oxadiazole derivatives exhibit significant antiviral activity against various viruses. For instance, compounds similar to the target compound have shown effectiveness against Herpes Simplex Virus and other viral pathogens . The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.
  • Anticancer Activity :
    The oxadiazole framework has been associated with anticancer properties. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis or inhibiting specific cancer-related pathways. For example, compounds containing the oxadiazole ring have been evaluated for their ability to inhibit histone deacetylase enzymes, which are implicated in cancer progression .
  • Anti-inflammatory Effects :
    Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. In experimental models, these compounds have shown to reduce inflammation markers and improve symptoms associated with inflammatory diseases . This activity is particularly relevant for developing new treatments for conditions like arthritis and other chronic inflammatory disorders.

Case Study 1: Antiviral Activity

A recent investigation into a series of oxadiazole derivatives revealed that specific substitutions on the oxadiazole ring significantly enhanced antiviral efficacy against Herpes Simplex Virus. The study found that compounds with a pyridine moiety exhibited improved selectivity indices compared to standard antiviral agents .

Case Study 2: Anticancer Screening

In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives of oxadiazoles showed potent cytotoxicity. Notably, one derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Family

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Compound Name/Identifier Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features/Activities Reference(s)
LMM5 Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl C25H24N4O4S 476.55 Antifungal activity against C. albicans; thioredoxin reductase inhibition
LMM11 Cyclohexyl(ethyl)sulfamoyl, furan-2-yl C22H26N4O4S 442.53 Antifungal activity; synergistic effects with fluconazole
4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine 4-Nitrobenzylsulfanyl C14H10N4O3S 314.32 Electron-withdrawing nitro group enhances electrophilicity
Cinnamyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide (E)-3-phenylallylthio (cinnamyl) C16H13N3OS 295.36 Extended π-system for potential photophysical applications
Compound (I) () Butylsulfanyl linker between oxadiazoles C18H16N6O2S2 428.49 Symmetrical bis-oxadiazole structure; crystallographic data reported
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole-3-ylmethyl, variable N-substituents Variable ~350–450 α-Glucosidase, BChE, and LOX enzyme inhibition (e.g., 8q : IC50 = 49.71 µM vs. α-glucosidase)
Compounds 7c–7f () 2-Amino-1,3-thiazol-4-ylmethyl, propanamide tails C16H17N5O2S2–C17H19N5O2S2 375–389 Moderate melting points (134–178°C); characterized via IR, NMR, EI-MS

Physicochemical Properties

  • Melting Points : Compounds with rigid substituents (e.g., aromatic groups) exhibit higher melting points. For example, 7c–7f () melt at 134–178°C, while LMM5/LMM11 (bulky sulfamoyl groups) likely have higher thermal stability .
  • Solubility : The pyridinylmethylsulfanyl group in the target compound may enhance solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., cyclohexyl in LMM11 ) .
  • Crystallography: The symmetrical bis-oxadiazole Compound (I) () crystallizes in a chloroform-ethanol system, with a molecular geometry stabilized by π-π stacking and hydrogen bonding .

Key Differentiators of the Target Compound

  • Dual Pyridine Moieties: Unlike mono-pyridine analogs (e.g., LMM5), the target compound’s dual pyridine rings may enhance metal-chelation capacity or π-π interactions in drug-target binding.
  • Sulfanyl Linker Flexibility : The methylene spacer in the pyridin-3-ylmethylsulfanyl group offers conformational flexibility compared to rigid cinnamyl () or nitrobenzyl () substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazide precursors and thioether formation. Key steps include:

  • Using ethanol or DMF as solvents to enhance solubility of intermediates.
  • Employing triethylamine or sodium ethoxide as catalysts to accelerate nucleophilic substitution at the sulfanyl group .
  • Monitoring reaction progress via TLC (Rf value tracking) and HPLC (purity assessment) to optimize yield and minimize side products .
    • Critical Parameters : Temperature control (reflux conditions for cyclization) and pH adjustment (neutral to mildly basic) are crucial to prevent decomposition of the oxadiazole ring .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

  • 1H/13C NMR : To confirm substituent positions (e.g., pyridyl proton signals at δ 8.5–9.0 ppm) and sulfanyl linkage integrity .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 355–382) and fragmentation patterns consistent with the oxadiazole-thioether scaffold .
  • Elemental Analysis : For empirical formula validation (C, H, N, S content within ±0.3% of theoretical values) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition Assays : Test against targets like α-glycosidase or urease using spectrophotometric methods (IC50 determination at 37°C, pH 7.4) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or Caco-2) with dose ranges of 1–100 µM, comparing to positive controls like doxorubicin .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from acetonitrile/DCM mixtures to obtain single crystals .
  • Data Collection : Use a Mo-Kα radiation source (λ = 0.71073 Å) with a CCD detector. Refinement via SHELXL (R-factor < 0.05) to resolve bond angles and torsional strain in the oxadiazole-pyridyl system .
  • Key Insights : The absence of strong hydrogen bonding (e.g., no NH groups) often leads to van der Waals-dominated packing , which affects solubility and stability .

Q. How to address contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Replicate Under Standardized Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Cross-validate using flow cytometry (apoptosis) and colony formation assays to confirm cytotoxicity mechanisms .
  • SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. nitrophenyl groups) to identify structural determinants of potency .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the sulfanyl moiety to improve bioavailability .
  • Microsomal Stability Assays : Incubate with rat liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS (t1/2 calculation) .
  • Co-crystallization with CYP450 Isozymes : To identify metabolic hotspots and guide structural modifications .

Key Methodological Takeaways

  • Synthetic Optimization : Prioritize solvent polarity and catalyst selection to minimize side reactions .
  • Structural Validation : Combine crystallography with advanced NMR (e.g., 2D COSY/HSQC) for unambiguous assignment .
  • Biological Profiling : Use tiered screening (enzyme → cell → in vivo) to establish mechanistic credibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.